13,14-Dihydroprostaglandin F2alpha

Übersicht

Beschreibung

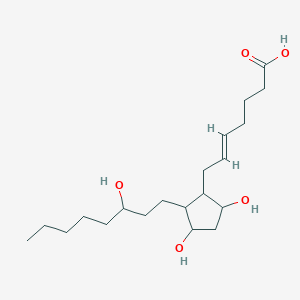

13,14-Dihydroprostaglandin F2alpha is a prostaglandins Falpha that is prost-5-en-1-oic acid substituted by hydroxy groups at positions 9, 11, and 15 . It has a role as a rat metabolite . It is functionally related to a prostaglandin F2alpha .

Synthesis Analysis

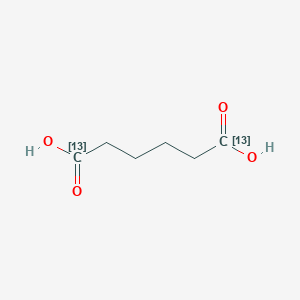

The synthesis of 13,14-Dihydroprostaglandin F2alpha involves an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .Molecular Structure Analysis

The molecular formula of 13,14-Dihydroprostaglandin F2alpha is C20H36O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid .Chemical Reactions Analysis

13,14-Dihydroprostaglandin F2alpha is a stable product of degradation after pulmonary flow . It is shown to be reliably measured by radioimmunoassay .Physical And Chemical Properties Analysis

The molecular weight of 13,14-Dihydroprostaglandin F2alpha is 356.5 g/mol . The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 13 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Reproductive Biology

13,14-dihydro-PGF2alpha plays a significant role in reproductive biology, particularly in the process of luteolysis in cattle . It has been observed that blood flow in the corpus luteum (CL) increases during the ascending portion of the 13,14-dihydro-PGF2alpha pulse, remains elevated for 2 hours after the peak, and then decreases to baseline . This suggests that 13,14-dihydro-PGF2alpha is involved in regulating luteal blood flow during spontaneous luteolysis .

Metabolite of Prostaglandin F2alpha

13,14-Dihydro-15-keto-prostaglandin F2alpha is the major circulating metabolite of prostaglandin F2alpha . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase . This suggests that 13,14-dihydro-PGF2alpha could be used as a marker for prostaglandin F2alpha activity in the body .

Zukünftige Richtungen

The future directions of 13,14-Dihydroprostaglandin F2alpha research could involve further investigation into its role in inflammation via cyclooxygenase catalysed lipid peroxidation . Additionally, its elevated levels in patients with urogenital tumors suggest potential applications in cancer research .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQBSJQTCKVWTD-NFUXFLSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315630 | |

| Record name | 13,14-Dihydro-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13,14-Dihydroprostaglandin F2alpha | |

CAS RN |

27376-74-5 | |

| Record name | 13,14-Dihydro-PGF2α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-PGF2α | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13,14-Dihydroprostaglandin F2α | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7J7JKJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

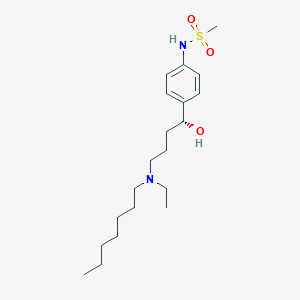

Retrosynthesis Analysis

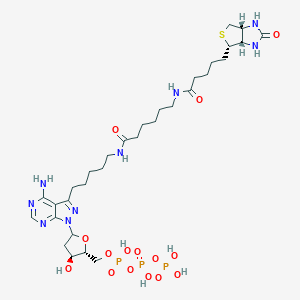

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

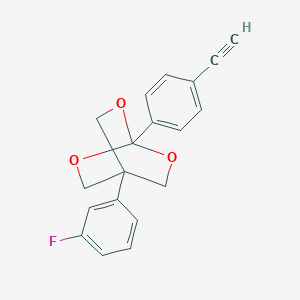

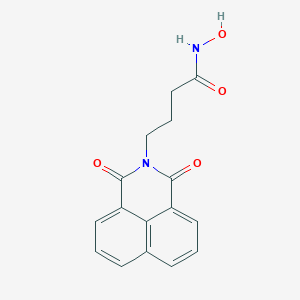

Feasible Synthetic Routes

Q & A

Q1: What is the role of 13,14-dihydroprostaglandin F2alpha in the body?

A1: 13,14-dihydroprostaglandin F2alpha, often abbreviated as 13,14-dihydro-PGF2alpha, serves as a key metabolite of prostaglandin F2alpha (PGF2alpha). While not directly involved in biological processes like its parent compound, it acts as a valuable marker for understanding PGF2alpha activity. Elevated levels of 13,14-dihydro-PGF2alpha in plasma are indicative of increased PGF2alpha release and activity within the body [, ]. This relationship allows researchers to indirectly study the effects of PGF2alpha, a compound known for its roles in various physiological processes such as luteolysis, inflammation, and smooth muscle contraction.

Q2: How is 13,14-dihydro-PGF2alpha used to study luteolysis?

A2: 13,14-dihydro-PGF2alpha serves as a valuable indicator of PGF2alpha activity in studies exploring luteolysis, the process of corpus luteum regression. Research has shown a close temporal relationship between elevated levels of 13,14-dihydro-PGF2alpha in plasma and the decline of progesterone levels, a hallmark of luteolysis [, ]. This correlation is observed across different species, including heifers [] and pony mares []. By monitoring 13,14-dihydro-PGF2alpha levels, researchers can gain insights into the timing and dynamics of PGF2alpha release during luteolysis.

Q3: Can 13,14-dihydro-PGF2alpha levels be used to assess the efficacy of PGF2alpha administration?

A3: Yes, measuring plasma concentrations of 13,14-dihydro-PGF2alpha following PGF2alpha administration can help evaluate the treatment's efficacy. In a study involving pony mares, researchers observed a dose-dependent increase in 13,14-dihydro-PGF2alpha levels after administering different doses of the synthetic PGF2alpha analogue, dinoprost []. This finding suggests that 13,14-dihydro-PGF2alpha levels can reflect the extent of PGF2alpha activity induced by such treatments.

Q4: What is the connection between 13,14-dihydro-PGF2alpha and inflammation?

A4: 13,14-dihydro-PGF2alpha can be used as a marker for inflammation, particularly in the context of asthma [, ]. Allergen-provoked asthma attacks in patients led to a significant increase in 13,14-dihydro-PGF2alpha levels, suggesting a potential role of PGF2alpha in the inflammatory cascade during such attacks []. This link highlights the potential of 13,14-dihydro-PGF2alpha as a tool for studying the inflammatory mechanisms associated with asthma and other inflammatory conditions.

Q5: Are there alternative compounds or methods to study PGF2alpha activity?

A5: While 13,14-dihydro-PGF2alpha is a valuable marker, other approaches exist to investigate PGF2alpha activity. Direct measurement of PGF2alpha levels is possible but challenging due to its rapid metabolism. Other metabolites like 5alpha, 7alpha-dihydroxy-11-ketotetranorprosta-1,16-dioic acid can also be measured []. Additionally, researchers can investigate the expression and activity of enzymes involved in PGF2alpha synthesis and signaling pathways to understand its role in various physiological and pathological conditions.

Q6: How does the stability of 13,14-dihydro-PGF2alpha compare to PGF2alpha?

A6: 13,14-dihydro-PGF2alpha exhibits greater stability compared to PGF2alpha, making it a more suitable marker for research [, ]. While PGF2alpha is rapidly metabolized in the body, 13,14-dihydro-PGF2alpha persists for a longer duration, allowing for more reliable and consistent measurements in biological samples. This enhanced stability contributes to its utility in studying PGF2alpha-related processes.

Q7: What are the limitations of using 13,14-dihydro-PGF2alpha as a marker for PGF2alpha activity?

A7: Despite its usefulness, relying solely on 13,14-dihydro-PGF2alpha as a marker for PGF2alpha activity has limitations. It's crucial to acknowledge that other factors beyond PGF2alpha metabolism can influence 13,14-dihydro-PGF2alpha levels. For instance, certain drugs like indomethacin can affect the production of PGF2alpha metabolites []. Therefore, interpreting 13,14-dihydro-PGF2alpha data requires considering potential confounding factors and integrating findings with other experimental evidence.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)

![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)